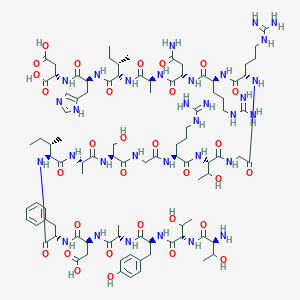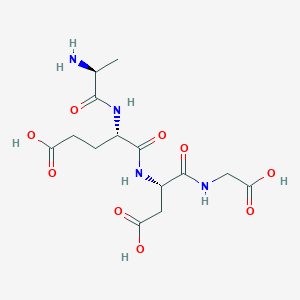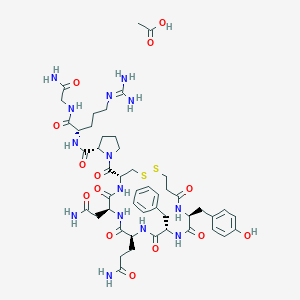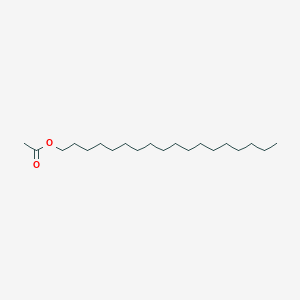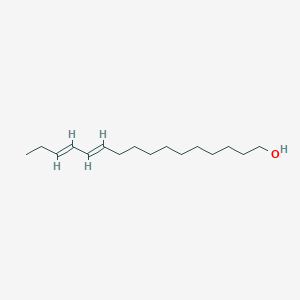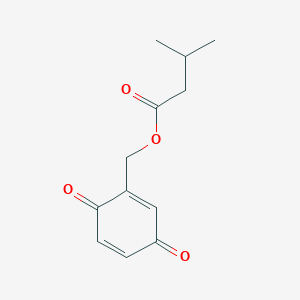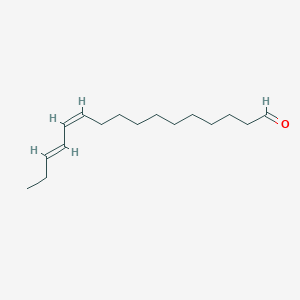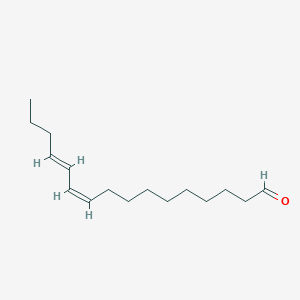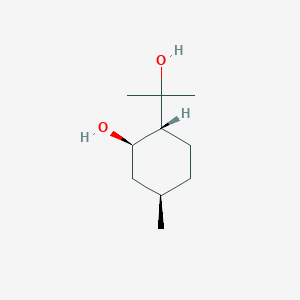
薄荷醇乙二醇
概述
描述
PMD38,也称为对薄荷-3,8-二醇,是一种有机化合物,归类为二醇和萜类化合物。它无色,分子式为C10H20O2。 该化合物源自对薄荷的烃骨架,并具有三个立体中心,因此可能存在八种可能的立体异构体 .
科学研究应用
PMD38 具有广泛的科学研究应用:
化学: 用作合成复杂有机分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和驱虫特性。
医学: 研究其潜在的治疗作用,包括抗炎和镇痛作用。
工业: 用于配制个人护理产品,如驱虫剂和香料.
作用机制
PMD38 的作用机制涉及其与各种分子靶点和途径的相互作用。在生物系统中,据信 PMD38 通过与细胞膜相互作用并破坏膜结合蛋白的功能来发挥其作用。 这种相互作用会导致细胞信号通路和生理反应的变化 .
生化分析
Biochemical Properties
Menthoglycol plays a significant role in biochemical reactions, particularly as an active ingredient in insect repellents. It interacts with various enzymes, proteins, and other biomolecules. For instance, menthoglycol is known to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can disrupt normal nerve function in insects, thereby repelling them .
Cellular Effects
Menthoglycol affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, menthoglycol has been shown to modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, menthoglycol can alter cellular metabolism by affecting the activity of enzymes involved in energy production .
Molecular Mechanism
The molecular mechanism of menthoglycol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Menthoglycol binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition disrupts normal nerve function in insects, making menthoglycol an effective insect repellent. Furthermore, menthoglycol can activate transcription factors that regulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of menthoglycol change over time. Menthoglycol is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that menthoglycol can have lasting effects on cellular function, including sustained modulation of gene expression and enzyme activity. These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term benefits and risks associated with menthoglycol use .
Dosage Effects in Animal Models
The effects of menthoglycol vary with different dosages in animal models. At low doses, menthoglycol is effective in repelling insects without causing significant adverse effects. At high doses, menthoglycol can exhibit toxic effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve the desired repellent effect without causing harm to the animal .
Metabolic Pathways
Menthoglycol is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. Menthoglycol can affect metabolic flux by modulating the activity of enzymes involved in energy production and oxidative stress response. These interactions can influence metabolite levels and overall cellular metabolism .
Transport and Distribution
Menthoglycol is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, menthoglycol can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects. The localization and accumulation of menthoglycol can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of menthoglycol is crucial for its activity and function. Menthoglycol can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, menthoglycol can be targeted to the mitochondria, where it modulates the activity of enzymes involved in energy production and oxidative stress response. The localization of menthoglycol within the cell can affect its ability to interact with biomolecules and exert its effects .
准备方法
合成路线和反应条件
PMD38 的合成通常涉及香茅醛(一种单萜醛)的氢化。反应在催化剂(如钯碳)存在下,在氢气中于升高的压力和温度下进行。 所得产物然后进行进一步氢化以得到 PMD38 .
工业生产方法
PMD38 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高压氢化反应器和高效催化剂以确保最终产品的产率高且纯度高。 反应条件经过优化,以最大限度地减少副产物并最大限度地提高过程效率 .
化学反应分析
反应类型
PMD38 会发生各种化学反应,包括:
氧化: PMD38 可以被氧化形成相应的酮和羧酸。
还原: 该化合物可以被还原形成醇和烷烃。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤化物和胺等亲核试剂通常用于取代反应.
形成的主要产物
氧化: 酮和羧酸。
还原: 醇和烷烃。
取代: 取决于所用亲核试剂的各种取代衍生物.
相似化合物的比较
类似化合物
薄荷醇: 结构类似,但羟基的位置不同。
香茅醇: 一种相关的单萜醇,具有类似的生物活性。
桉树脑: 另一种萜类化合物,在个人护理产品中的用途类似.
PMD38 的独特性
PMD38 的独特性在于其特定的立体化学和多个立体中心的 presence,这使其具有独特的化学和生物特性。 它作为驱虫剂的有效性及其潜在的治疗应用使其成为各个研究和工业领域的宝贵化合物 .
属性
IUPAC Name |
(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFTMYMHGYJEI-IWSPIJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035084, DTXSID801033610 | |
| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91739-72-9, 3564-98-5 | |
| Record name | (-)-3,8-p-Menthanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91739-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthoglycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopulegol hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopulegol hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091739729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPULEGOL HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAL436QJ5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MENTHOGLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB999AF32A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Menthoglycol and where is it found?
A1: Menthoglycol (C10H20O2) is a diol derived from the cyclization of citronellal. [] It is a naturally occurring compound identified in the hexane extract of Zanthoxylum armatum DC. fruits, commonly known as Timure or Nepalese pepper. [] This plant is widely distributed and valued for its medicinal properties.
Q2: What are the common derivatives of Menthoglycol used in analytical chemistry?
A2: While specific derivatives are not mentioned in the provided abstracts, research indicates the use of Menthol and Menthoglycol derivatives in gas chromatography and mass spectrometry. [] These derivatives likely enhance the compound's volatility and detectability in analytical techniques.
Q3: How is Menthoglycol formed?
A3: Menthoglycol, alongside its isomer neomenthoglycol, is formed through the cyclization of citronellal (C10H18O) in the presence of aqueous sulfuric acid. [] This reaction also yields isopulegol and neo-isopulegol as byproducts. Additionally, citronellic acetals (C20H36O2) of both Menthoglycol and neomenthoglycol are also formed during this process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
